Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,4,5,6,7,7-hexabromobicyclo[221]hept-5-ene-2-carboxylate is a brominated organic compound with a bicyclic structure
Vorbereitungsmethoden
The synthesis of Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction followed by bromination. The Diels-Alder reaction is a cycloaddition reaction between a diene and a dienophile, leading to the formation of a bicyclic structure. The resulting compound is then subjected to bromination under controlled conditions to introduce bromine atoms at specific positions .
Industrial production methods may involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can form strong interactions with various biomolecules, affecting their structure and function . This can lead to changes in cellular processes and pathways, which are being studied for potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds, such as:
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl chloroacetate: This compound has chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: Another chlorinated analog with distinct applications and reactivity.
Eigenschaften
CAS-Nummer |
38575-63-2 |
---|---|
Molekularformel |
C9H6Br6O2 |
Molekulargewicht |
625.6 g/mol |
IUPAC-Name |
methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C9H6Br6O2/c1-17-6(16)3-2-7(12)4(10)5(11)8(3,13)9(7,14)15/h3H,2H2,1H3 |
InChI-Schlüssel |
KKTMVHJOBSNVHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2(C(=C(C1(C2(Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.